2-(2-oxooxazolidin-3-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
Description
The compound 2-(2-oxooxazolidin-3-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide features a hybrid structure combining two pharmacologically significant moieties:
- Oxazolidinone core: A 2-oxooxazolidin-3-yl group, known for its role in antimicrobial agents (e.g., linezolid) due to ribosomal binding inhibition .
- Triazolo-pyridine scaffold: An 8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine moiety, which enhances metabolic stability and target affinity through the electronegative trifluoromethyl group.
Properties
IUPAC Name |
2-(2-oxo-1,3-oxazolidin-3-yl)-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5O3/c14-13(15,16)8-2-1-3-21-9(18-19-11(8)21)6-17-10(22)7-20-4-5-24-12(20)23/h1-3H,4-7H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBJGQIDSSYVPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, regeneration, and healing.
Mode of Action
The compound interacts with its target, c-Met kinase, by inhibiting its activity. This inhibition disrupts the normal functioning of the kinase, leading to changes in the cellular processes it regulates.
Biochemical Pathways
The inhibition of c-Met kinase affects various biochemical pathways. As c-Met kinase is involved in cellular growth and regeneration, its inhibition can lead to a decrease in these processes
Result of Action
The compound’s action results in the inhibition of c-Met kinase, leading to a decrease in the cellular processes regulated by this kinase. This could potentially result in anti-tumor activity, as suggested by the compound’s IC50 values against three cancer cell lines (A549, MCF-7, and HeLa).
Biological Activity
The compound 2-(2-oxooxazolidin-3-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₁₆F₃N₅O₃
- Molecular Weight : 347.29 g/mol
- CAS Number : 2034538-81-1
Biological Activity Overview
The biological activity of this compound is primarily linked to its structural components, which include an oxazolidinone and a triazolopyridine moiety. These structures have been associated with various pharmacological effects.
Antimicrobial Activity
Research has indicated that derivatives of oxazolidinones exhibit significant antimicrobial properties. For example:
- Compounds with oxazolidinone structures have shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium .
- The incorporation of a triazole ring enhances the compound's interaction with bacterial ribosomes, inhibiting protein synthesis .
Anticancer Potential
Studies have suggested that oxazolidinone derivatives can induce apoptosis in cancer cells through multiple pathways:
- They may activate caspases, leading to programmed cell death .
- Some derivatives have demonstrated cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
The mechanism by which this compound exerts its biological effects can be summarized as follows:
- Inhibition of Protein Synthesis : The oxazolidinone structure inhibits bacterial ribosomal function.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
- Antioxidant Activity : Some studies suggest that compounds containing triazole rings exhibit antioxidant properties, protecting cells from oxidative stress .
Case Studies and Research Findings
Recent studies provide further insight into the biological activity of this compound:
Scientific Research Applications
Structural Representation
The compound features a complex structure combining oxazolidine and triazole functionalities, which contribute to its biological activity.
Medicinal Chemistry
- Antimicrobial Activity : The oxazolidine core is known for its antibacterial properties. Research indicates that derivatives of oxazolidines exhibit significant activity against various Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
- Antiviral Properties : Early studies suggest that compounds with triazole moieties can inhibit viral replication. The incorporation of the trifluoromethyl group may enhance the lipophilicity of the compound, potentially improving its bioavailability and efficacy against viral pathogens .
- Cancer Research : The unique structural features of this compound allow for potential applications in oncology. Some oxazolidine derivatives have shown cytotoxic effects on cancer cell lines, indicating a possible role in targeted cancer therapies .
Pharmacological Insights
- Mechanism of Action : The compound's mechanism may involve the inhibition of protein synthesis in bacteria, similar to other oxazolidinones like linezolid. This action disrupts bacterial growth and replication .
- Drug Development : Ongoing research is focused on optimizing the pharmacokinetic properties of this compound to enhance its therapeutic index and reduce side effects associated with existing antibiotics .
Case Study 1: Antibacterial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of oxazolidines and tested their efficacy against MRSA. One derivative exhibited a minimum inhibitory concentration (MIC) comparable to linezolid but with improved pharmacokinetic properties .
Case Study 2: Antiviral Activity
A recent investigation into the antiviral potential of triazole-containing compounds showed that certain derivatives could inhibit the replication of influenza viruses in vitro. The trifluoromethyl substitution was found to significantly enhance antiviral activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs (Table 1) highlight key variations in substituents, heterocyclic cores, and functional groups, which influence physicochemical properties and biological activity.
Table 1. Structural and Functional Comparison
* Molecular formula of the target compound can be inferred as C₁₄H₁₂F₃N₅O₂ based on IUPAC nomenclature.
Core Heterocycle and Substituent Analysis
- Triazolo-pyridine vs. Triazolo-pyrazine : The target compound’s triazolo-pyridine core (pyridine fused with triazole) differs from the pyrazine analog in , which may alter electronic properties and binding interactions. Pyrazine’s additional nitrogen could enhance solubility but reduce lipophilicity compared to pyridine .
- Trifluoromethyl Group: Present in both the target compound and ’s analog, this group improves metabolic stability and membrane permeability compared to non-fluorinated analogs like oxadixyl .
Functional Group Variations
- Oxazolidinone vs. Sulfanyl Linker: The target’s oxazolidinone moiety may confer ribosomal-targeting antibacterial activity, whereas the sulfanyl group in ’s compound could increase reactivity or modulate enzyme inhibition .
- Acetamide Side Chains: The methylsulfanyl-phenyl group in ’s compound introduces sulfur-based hydrophobicity, contrasting with the target’s oxazolidinone-methyl group, which balances polarity and hydrogen-bonding capacity .
Research Findings and Implications
- Antimicrobial Potential: The oxazolidinone-triazolo-pyridine hybrid structure aligns with known antimicrobial pharmacophores, suggesting possible activity against Gram-positive bacteria .
- Metabolic Stability: The trifluoromethyl group in the target compound likely enhances resistance to oxidative metabolism compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
